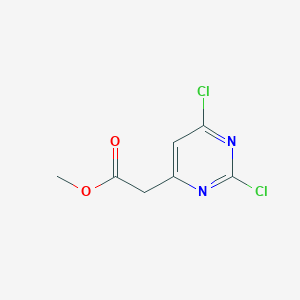
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate typically involves the reaction of 2,6-dichloropyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .
化学反応の分析
Types of Reactions
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while reduction can produce a dihydropyrimidine derivative .
科学的研究の応用
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
類似化合物との比較
Similar Compounds
- Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate
- Methyl 2-(2,6-dichloropyrimidin-5-yl)acetate
- Methyl 2-(2,6-dichloropyrimidin-3-yl)acetate
Uniqueness
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
生物活性
Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate is an organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C_8H_7Cl_2N_2O_2
- Molecular Weight : Approximately 221.04 g/mol
- Structure : The compound features a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an acetate group.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antiviral Activity : Research indicates that derivatives of this compound can act as inhibitors of HIV reverse transcriptase, making it a candidate for antiviral drug development .
- Anticancer Properties : Studies have shown its potential as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer progression and metabolic disorders .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition :
- Binding Affinity :
Table of Biological Activity
Case Study: Antiviral Applications
In a study focused on antiviral applications, this compound derivatives were shown to inhibit HIV replication effectively. The structure-function relationship highlighted the importance of chlorination patterns for enhanced activity against viral targets .
Case Study: Anticancer Research
Another significant study examined the effects of this compound on breast cancer cell lines (e.g., MDA-MB-468). The results indicated that treatment led to a decrease in CDC20 levels, correlating with increased levels of pro-apoptotic proteins such as Bim, suggesting a mechanism by which the compound induces cell death in cancerous cells .
特性
IUPAC Name |
methyl 2-(2,6-dichloropyrimidin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQVBNTVTKQJME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC(=N1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














